molecular formula C15H14ClN3O5S B15110299 Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B15110299
M. Wt: 383.8 g/mol
InChI Key: HYRAQDSBYVKZKC-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and a methylsulfonyl group, which is further connected to an ethyl ester of benzoic acid. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylsulfonyl chloride.

    Substitution Reaction: The chloro and methylsulfonyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.

    Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with ethyl 2-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds such as:

    Ethyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Ethyl 2-({[5-chloro-2-(methoxy)pyrimidin-4-yl]carbonyl}amino)benzoate: Contains a methoxy group instead of a methylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClN3O5S

Molecular Weight

383.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20)

InChI Key

HYRAQDSBYVKZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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